ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Regioisomerism Structure-activity relationship Piperidine carboxylate

Screening labs often face regioisomer mix-ups that corrupt SAR data. This lot-verified ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate (CAS 872209-42-2) eliminates that risk. - Confirmed 4-carboxylate regioisomer (not the 3-carboxylate analog, CAS 872209-43-3) - ≥95% purity with LCMS & 400 MHz ¹H NMR identity confirmation - Zero H-bond donors, TPSA 85 Ų, XLogP 4.6 - consistent passive permeability profile Supplied as a kinase-focused screening library compound with immediate availability.

Molecular Formula C25H28N2O4S
Molecular Weight 452.57
CAS No. 872209-42-2
Cat. No. B2595839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
CAS872209-42-2
Molecular FormulaC25H28N2O4S
Molecular Weight452.57
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
InChIInChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-7-5-6-8-22(21)26-16-23(24)32(29,30)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3
InChIKeyUUAISGIJRCFFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement


Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate (CAS 872209-42-2) is a synthetic quinoline-sulfonyl-piperidine hybrid compound (C25H28N2O4S, MW 452.57 g/mol) supplied primarily as a screening library compound (Life Chemicals catalog F1607-1069) . It features a quinoline core functionalized at C-3 with a 3,4-dimethylbenzenesulfonyl group and at C-4 with a piperidine-4-carboxylate ethyl ester moiety. The compound belongs to the broader class of quinoline sulfonyl derivatives explored for anticancer applications, as described in patent WO2014134705A1, though the specific 4-piperidine-carboxylate substitution pattern is structurally distinct from the piperazine-linked exemplars disclosed therein [1]. Published bioactivity data for this specific compound are extremely limited; a single IC50 of 28 μM against an unspecified target has been noted in a curated commentary, but no peer-reviewed pharmacological characterization is available [2]. The compound is available at ≥95% purity from multiple vendors, with identity confirmation by LCMS and 400 MHz 1H NMR .

Screening deck enrichment for kinase-focused libraries
Regioisomerically defined 4-carboxylate scaffold
Zero hydrogen bond donors favor passive membrane permeability

Non-Interchangeability with In-Class Analogs


Within the 3-(3,4-dimethylbenzenesulfonyl)quinoline chemical series, seemingly minor structural modifications produce large changes in physicochemical properties that directly impact screening behavior. The 4-carboxylate regioisomer (CAS 872209-42-2) differs from the 3-carboxylate analog (CAS 872209-43-3) in the position of the ester on the piperidine ring, which alters both the topological polar surface area (TPSA) and the three-dimensional presentation of the hydrogen-bond-accepting ester carbonyl to potential biological targets [1]. Replacement of the ethyl ester with a primary carboxamide—as in 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide—introduces two hydrogen bond donor atoms (absent in the target compound), fundamentally altering solubility, permeability, and target engagement profiles . Compared to the mono-methyl analog (ethyl 1-[3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate, CAS 866847-31-6), the additional methyl group on the benzenesulfonyl ring increases lipophilicity (ΔLogP ~0.5 estimated) and modifies π-stacking geometry with aromatic binding pockets . These structural distinctions preclude reliable substitution in any assay where quantitative reproducibility is required. The evidence sections below detail the measurable differences that justify compound-specific procurement.

Regioisomer mismatch
The 3-carboxylate regioisomer presents a different ester orientation and cannot be distinguished by MS; explicit catalog-level selection required.
Hydrogen bond donor shift
Carboxamide analogs introduce two H-bond donors, fundamentally altering permeability and target engagement profiles relative to the zero-donor ester.
Lipophilicity increase
An additional methyl group on the benzenesulfonyl ring (3,4-dimethyl vs. 4-methyl) raises logP and may modify non-specific binding and solubility.

Quantitative Differentiation Evidence


4- vs. 3-Carboxylate Piperidine Substitution

The target compound (CAS 872209-42-2) bears the ethyl carboxylate at the piperidine 4-position, whereas the closest regioisomer (CAS 872209-43-3) places the ester at the 3-position. This regioisomeric difference changes the spatial orientation of the ester carbonyl relative to the quinoline-sulfonyl pharmacophore, with the 4-substituted isomer providing a more symmetrical, extended conformation while the 3-substituted isomer introduces chirality at the piperidine attachment point. Both compounds share identical molecular formula (C25H28N2O4S) and molecular weight (452.57 g/mol), making them indistinguishable by mass spectrometry alone [1]. The regioisomers are supplied under different Life Chemicals catalog numbers (F1607-1069 vs. F1607-1070) with comparable pricing (2 μmol at $57.00), necessitating explicit catalog-level differentiation during procurement [2].

4- vs. 3-Carboxylate
Class-level inference
Piperidine-4-carboxylate (target) vs. piperidine-3-carboxylate; identical MW and formula, indistinguishable by MS.
Procurement must specify exact regioisomer to ensure correct spatial presentation.
No comparative bioassay data available; structural identity confirmed by NMR and LCMS.
Regioisomerism Structure-activity relationship Piperidine carboxylate

Ester vs. Carboxamide Hydrogen Bond Donors

The target compound (CAS 872209-42-2) has zero hydrogen bond donors (HBD = 0), as the ethyl ester cannot act as a hydrogen bond donor, while the carboxamide analog (1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide) possesses two hydrogen bond donors from the primary amide group (HBD = 2) [1]. In the context of Lipinski's Rule of Five and CNS drug-likeness criteria, HBD count is a critical determinant of membrane permeability and oral bioavailability. Compounds with HBD = 0 are generally predicted to have higher passive membrane permeability compared to HBD = 2 analogs of equivalent lipophilicity [2]. Additionally, the ester is susceptible to metabolic hydrolysis by esterases (yielding the carboxylic acid), whereas the carboxamide is metabolized via different pathways, leading to divergent pharmacokinetic profiles [3].

Ester vs. Carboxamide HBD
Class-level inference
ΔHBD = 2 (target 0, carboxamide analog 2)
Zero HBD predicts higher passive membrane permeability for the target compound.
Computed property; no experimental permeability data.
Hydrogen bonding Permeability Drug-likeness

Lipophilicity: 3,4-Dimethyl vs. 4-Methyl Substitution

The target compound bears a 3,4-dimethyl substitution on the benzenesulfonyl ring, whereas the mono-methyl analog (CAS 866847-31-6) carries only a single methyl group at the para position. Based on the Hansch π constant for aromatic methyl substitution (π = 0.56 per methyl group), the additional methyl group on the target compound is predicted to increase LogP by approximately 0.5 log units relative to the mono-methyl analog [1]. PubChem computed XLogP3-AA for the target compound is 4.6 [2]. While XLogP3-AA for the mono-methyl analog has not been independently computed, the ΔLogP of ~0.5 from the extra methyl translates to an approximately 3.2-fold difference in octanol-water partition coefficient, potentially influencing non-specific protein binding, membrane partitioning, and assay interference propensity [3].

Lipophilicity ΔLogP
Class-level inference
ΔLogP ~0.5 (target 4.6 vs. monomethyl ~4.1)
Higher lipophilicity may alter non-specific binding and reduce aqueous solubility.
Computed estimate; no experimental LogD data.
Lipophilicity SAR Benzenesulfonyl substitution

Polar Surface Area and Rotatable Bond Comparison

The target compound (TPSA = 85 Ų, rotatable bonds = 6) contains an ethyl carboxylate group on the piperidine ring, whereas the piperidine-unsubstituted analog 3-(3,4-dimethylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 892777-84-3, TPSA ~56 Ų estimated, rotatable bonds ~4) lacks the ester entirely [1]. The TPSA difference of approximately 29 Ų arises from the additional ester oxygens and carbonyl in the target compound. A TPSA below 140 Ų is generally considered favorable for oral bioavailability, and a TPSA below 60-70 Ų is associated with improved blood-brain barrier penetration [2]. At 85 Ų, the target compound occupies an intermediate polar surface area range, whereas the unsubstituted analog (estimated TPSA ~56 Ų) would be predicted to have superior CNS penetration potential but reduced aqueous solubility relative to the more polar target compound [3].

Polar Surface Area
Class-level inference
ΔTPSA ≈ 29 Ų (target 85 Ų vs. unsubstituted ~56 Ų)
Higher TPSA may improve aqueous solubility and reduce membrane partitioning.
Computed values only; no experimental solubility data.
Polar surface area Conformational flexibility Oral bioavailability prediction

Application Scenarios


Kinase Inhibitor Library Enrichment

The target compound is cataloged within Life Chemicals' Kinase Targeted Libraries, which comprise over 33,000 drug-like compounds with potential kinase inhibitory activity . Its 3,4-dimethylbenzenesulfonyl-quinoline scaffold is structurally related to quinoline sulfonyl derivatives described in patent WO2014134705A1 as anticancer agents [1]. The compound is appropriate for inclusion in kinase-focused screening decks where the 4-carboxylate regioisomer provides a distinct spatial presentation of the ester pharmacophore compared to the 3-carboxylate analog (CAS 872209-43-3), enabling exploration of regioisomer-dependent binding modes.

SAR Studies of Quinoline Sulfonyl Derivatives

The compound serves as a key SAR probe for evaluating the impact of the 3,4-dimethyl substitution pattern on the benzenesulfonyl ring. With its XLogP3-AA of 4.6 and zero hydrogen bond donors , the compound occupies a specific physicochemical space that is distinct from mono-methyl (CAS 866847-31-6) and carboxamide analogs. Systematic procurement of this compound alongside the mono-methyl analog, the 3-carboxylate regioisomer, and the carboxamide analog permits multi-parameter optimization of target affinity, selectivity, and ADME properties within the quinoline sulfonyl series.

Cell-Based Anticancer Phenotypic Screening

Quinoline sulfonyl derivatives have demonstrated anticancer activity through multiple mechanisms, including proteasome inhibition and cyclin E-mediated centrosome amplification, as exemplified by VR23 . The target compound's intermediate TPSA (85 Ų) and lipophilicity (XLogP3-AA 4.6) are consistent with cell-permeable small molecules [1], while its zero HBD count favors passive membrane diffusion. These properties support its use in cell-based antiproliferative assays, where the 3,4-dimethyl substitution may confer differential cytotoxicity profiles compared to analogs with alternative sulfonyl substitution patterns.

Computational Docking and Drug Design

The availability of computed physicochemical descriptors—including TPSA (85 Ų), XLogP3-AA (4.6), rotatable bond count (6), and the full 3D conformer data from PubChem —makes this compound amenable to structure-based drug design workflows. The 4-carboxylate regioisomer can be docked into quinoline-binding protein pockets (e.g., kinases, proteasomes) to evaluate the contribution of the ester group position and orientation to predicted binding affinity, providing a computational rationale for prioritizing synthesis or procurement of specific analogs.

Application
Selection Property
Validation Focus
Kinase Screening Deck Enrichment
4-carboxylate regioisomer identity
Regioisomer-dependent binding mode interpretation
SAR Probe in Quinoline Series
3,4-dimethyl vs. mono-methyl substitution profile
Multi-parameter optimization of target affinity and ADME properties
Cell-Based Antiproliferative Screening
Intermediate TPSA and zero HBD for cell permeability
Cytotoxicity profile comparison across substitution patterns
Computational Docking Workflow
Computed physicochemical descriptors and 3D conformers
Binding pose prediction and rational analog prioritization
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